molecular formula C10H17NO4 B2840257 1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropane-1-carboxylic acid CAS No. 119145-87-8

1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropane-1-carboxylic acid

Cat. No.: B2840257
CAS No.: 119145-87-8
M. Wt: 215.249
InChI Key: SGWWJFJPLPQMBP-UHFFFAOYSA-N
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Description

1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropane-1-carboxylic acid is a chemical compound that features a cyclopropane ring with a tert-butoxycarbonyl (Boc) protecting group and a methylamino substituent. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Protection of Amines: The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can also be performed in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base.

  • Cyclopropane Synthesis: Cyclopropane rings can be synthesized through various methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane (CH2I2) and a zinc-copper couple.

  • Carboxylic Acid Formation: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of alcohols or aldehydes using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

  • Reduction: The Boc group can be removed under acidic conditions, such as using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.

  • Substitution: The cyclopropane ring can undergo substitution reactions, where the substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3

  • Reduction: TFA, HCl

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution product

Major Products Formed:

  • Esters and Amides: Resulting from the oxidation of the carboxylic acid group.

  • Deprotected Amines: Resulting from the removal of the Boc group.

  • Substituted Cyclopropanes: Resulting from substitution reactions on the cyclopropane ring.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It can be used to study enzyme-substrate interactions and as a probe in biochemical assays.

  • Medicine: The compound's derivatives may have potential therapeutic applications, such as in the development of new drugs.

  • Industry: It is used in the synthesis of various industrial chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, respiratory irritation, and it may be harmful if swallowed .

Mechanism of Action

The compound exerts its effects through its functional groups, which interact with biological targets. The Boc group can protect amines from unwanted reactions, while the cyclopropane ring can participate in various chemical reactions. The exact mechanism of action would depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(Methylamino)cyclopropane-1-carboxylic acid: Lacks the Boc protecting group.

  • 1-(Boc)aminocyclopropane-1-carboxylic acid: Similar structure but without the methyl group.

Uniqueness: 1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropane-1-carboxylic acid is unique due to the presence of both the Boc protecting group and the methylamino substituent, which provides additional reactivity and protection options compared to similar compounds.

Properties

IUPAC Name

1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11(4)10(5-6-10)7(12)13/h5-6H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWWJFJPLPQMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119145-87-8
Record name 1-{[(tert-butoxy)carbonyl](methyl)amino}cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 48 mg of 1-(tert-butoxycarbonyl-methyl-amino)-cyclopropane carboxylic acid ethyl ester in 0.4 mL of methanol, 0.1 mL of 5N sodium hydroxide aqueous solution was added and stirred at room temperature overnight. After adding water, the reaction solution was washed with diethyl ether. The aqueous layer was added with 0.7 mL of 1N hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated, to afford 36 mg of the title compound as white crystals.
Name
1-(tert-butoxycarbonyl-methyl-amino)-cyclopropane carboxylic acid ethyl ester
Quantity
48 mg
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reactant
Reaction Step One
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0.4 mL
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solvent
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0.1 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid (201 mg, 1.0 mmol) in DMF (2 mL) was added NaH (120 mg, 3.0 mmol) at 0° C. The resulting mixture was stirred at 0° C. for 10 min. before the addition of MeI (568 mg, 4.0 mmol). The mixture was then warmed up to room temperature and stirred for 2 hr. Saturated NH4Cl aqueous solution (20 mL) was added into the mixture, and the solution was extracted with EtOAc (3×10 mL). The combined organic layers were concentrated and the residue was dissolved in MeOH (3 ml) with NaOH (3 N, 1 mL). This mixture was stirred at 80° C. for 1 hr and cooled down to room temperature. The clear solution was purified directly on preparative RP-HPLC to provide 1-(tert-butoxycarbonyl(methyl)amino)cyclopropanecarboxylic acid. ESMS m/z 238.2 (M+Na+).
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201 mg
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reactant
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120 mg
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2 mL
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solvent
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568 mg
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reactant
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Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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CCOC(=O)C1(N(C)C(=O)OC(C)(C)C)CC1
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